1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
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Overview
Description
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure, featuring both bromophenyl and methoxyphenyl groups, presents significant interest in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves multi-step organic reactions. Typically, the preparation starts with the condensation of 4-bromobenzaldehyde with 4-methoxyphenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate undergoes cyclization with propanone in the presence of a strong base, such as sodium ethoxide, to yield the target compound.
Industrial Production Methods
In an industrial context, the production scales up these reactions using large-scale reactors, ensuring controlled temperature and pressure conditions to maximize yield and purity. Solvent extraction and crystallization techniques are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Converts the methoxy group to a carbonyl group under strong oxidizing agents.
Reduction: Reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminium hydride.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation with potassium permanganate, reduction with lithium aluminium hydride, and nucleophilic substitution with aniline in an aprotic solvent like dimethylformamide are common reagent and condition setups for these reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which are useful intermediates in organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the discovery of new chemical entities with desired properties.
Biology and Medicine
Biologically, 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has been investigated for its potential anti-inflammatory and anticancer activities. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry
In the industrial sphere, this compound is used in the development of agrochemicals and dyes, showcasing its versatility beyond pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with cellular receptors and enzymes. The bromophenyl and methoxyphenyl groups play a crucial role in binding to these molecular targets, altering their activity and leading to the desired biological outcomes. The pyrazole ring acts as a scaffold that enhances the stability and specificity of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 1-(3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one and 1-(3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one.
Uniqueness
1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is unique due to the bromine atom's specific interactions, which enhance its biological activity compared to similar compounds. The presence of the methoxy group further distinguishes its reactivity and mechanism of action, providing a distinct profile in pharmacological studies.
By understanding this compound's preparation, reactions, applications, and uniqueness, researchers can better utilize it in developing new chemical and biological tools.
Biological Activity
The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one belongs to the pyrazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C22H19BrN2O3
- Molecular Weight : 471.37 g/mol
- CAS Number : 362490-87-7
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that specific compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
7b | 0.22 | 0.25 | Active |
10 | 0.30 | 0.35 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles has been highlighted in various studies. One notable study reported that pyrazole derivatives could inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), indicating their potential as anti-inflammatory agents .
Anticancer Activity
In vitro tests on the NCI-60 cancer cell line panel revealed moderate to good activity of pyrazole derivatives against various cancer types, including breast and prostate cancers . The following table summarizes the anticancer activity of selected compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6 | Breast Cancer | 15 |
10 | Prostate Cancer | 20 |
8 | Colon Cancer | 18 |
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on a new set of pyrazole derivatives included testing against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had a significant bactericidal effect, with compound 7b showing the highest efficacy .
Case Study 2: Anti-inflammatory Mechanism
In a study examining the anti-inflammatory effects of pyrazoles, compounds were tested for their ability to inhibit PAF-induced calcium signaling in endothelial cells. Compounds 6 and 10 demonstrated potent inhibition, suggesting their therapeutic potential in inflammatory diseases .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-3-19(23)22-18(14-6-10-16(24-2)11-7-14)12-17(21-22)13-4-8-15(20)9-5-13/h4-11,18H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKVOCJSICDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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